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Compound of Interest

Compound Name: 4-Formyl Loratadine

CAS No.: 1076198-16-7

Cat. No.: B563504

Get Quote

Technical Monograph for Pharmaceutical Analysis

Executive Summary
4-Formyl Loratadine (CAS: 1076198-16-7) is a structural derivative of the second-generation

antihistamine Loratadine. Unlike the major metabolite Desloratadine or the common impurity N-

Formyl Desloratadine, this compound retains the ethyl carbamate moiety of the parent drug but

bears a formyl (-CHO) substitution on the pyridine ring.

Its presence in pharmaceutical formulations is typically associated with excipient-drug

interactions (specifically formaldehyde-mediated pathways) or oxidative degradation of

hydroxymethyl precursors. Control of this impurity is critical in liquid formulations (syrups) and

solid dosage forms containing reactive excipients (e.g., PEG, gelatin).

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
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Property Data

Common Name 4-Formyl Loratadine

Systematic Name

Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-

benzo[5,6]cyclohepta[1,2-b]pyridin-11-

ylidene)-1-piperidinecarboxylate

CAS Registry Number 1076198-16-7

Molecular Formula C₂₃H₂₃ClN₂O₃

Molecular Weight 410.89 g/mol

Parent Compound Loratadine (MW 382.88 g/mol )

Mass Difference
+28.01 Da (Addition of -CO-, formally

substitution of H with CHO)

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol, Acetonitrile;

Practically insoluble in water

Structural Differentiation
It is imperative to distinguish 4-Formyl Loratadine from N-Formyl Desloratadine (CAS 117810-

61-4).

4-Formyl Loratadine: Formyl group attached to the pyridine ring carbon; Ethyl carbamate

retained. (MW 410.89)

N-Formyl Desloratadine: Formyl group attached to the piperidine nitrogen; Ethyl carbamate

lost. (MW 338.83)

Formation Mechanism & Synthesis[9][10][11][12]
The formation of 4-Formyl Loratadine typically follows a radical-mediated or excipient-driven

pathway involving formaldehyde, a common trace impurity in excipients like Polyethylene

Glycol (PEG) and Povidone.
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Pathway Analysis[13]
Hydroxymethylation: Reaction of Loratadine with formaldehyde (or formaldehyde radicals)

leads to 4-Hydroxymethyl Loratadine.

Oxidation: Subsequent oxidation of the hydroxymethyl group yields 4-Formyl Loratadine.
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Caption: Stepwise formation of 4-Formyl Loratadine via formaldehyde-mediated

hydroxymethylation followed by oxidation.

Structural Characterization (Spectroscopy)
Identification of 4-Formyl Loratadine relies on detecting the unique aldehyde signals which

are absent in the parent molecule.

Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):

Aldehyde Proton (-CHO): Distinct singlet signal at δ 10.0 – 10.2 ppm. This is the

diagnostic peak.

Pyridine Ring Protons: Downfield shift of the aromatic pyridine proton adjacent to the

formyl group due to the electron-withdrawing nature of the carbonyl.
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Ethyl Carbamate Signals: Triplet at ~1.2 ppm (-CH₃) and Quartet at ~4.1 ppm (-CH₂-)

remain intact (confirming it is not a desloratadine derivative).

Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive Mode (+).

Precursor Ion:[M+H]⁺ = 411.1 m/z.

Fragmentation Pattern (MS²):

Loss of Ethyl Carbamate (-73 Da) → m/z 338 (Core tricyclic structure + Formyl).

Loss of CO (-28 Da) from the formyl group is a common secondary fragmentation.

Characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) is preserved.[1]

Analytical Methodology: HPLC Protocol
To quantify 4-Formyl Loratadine alongside Loratadine and other impurities, a gradient

Reverse-Phase HPLC method is recommended.

Chromatographic Conditions
Parameter Setting

Column
C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6

mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water (Buffer pH ~2.8)

Mobile Phase B Acetonitrile

Flow Rate 1.0 - 1.2 mL/min

Detection UV at 254 nm (Aromatic core) & 280 nm

Column Temp 30°C

Injection Volume 10 - 20 µL
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Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B

0.0 80 20

20.0 20 80

25.0 20 80

26.0 80 20

35.0 80 20

Retention Behavior:

N-Formyl Desloratadine: Elutes early (more polar, no ethyl ester).

Loratadine: Elutes late (highly lipophilic).

4-Formyl Loratadine: Typically elutes before Loratadine but after Desloratadine derivatives.

The formyl group adds slight polarity compared to the parent, reducing retention time on

C18.

Regulatory & Safety Context
Classification: 4-Formyl Loratadine is considered a degradation product or process-related

impurity.

ICH Q3B (R2) Guidelines: If present above the identification threshold (usually 0.10% or

0.20% depending on dose), it must be structurally characterized and toxicologically qualified.

Genotoxicity: As a structural analog of Loratadine with a reactive aldehyde group, it should

be assessed for genotoxic potential (e.g., via in silico QSAR tools like Derek Nexus) to rule

out mutagenicity often associated with reactive carbonyls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.arkat-usa.org/
https://pubchem.ncbi.nlm.nih.gov/compound/3957
https://www.benchchem.com/product/b563504?utm_src=pdf-custom-synthesis#bc-rfq
https://www.pharmaexcipients.com/wp-content/uploads/2023/04/In-Vitro-and-In-Vivo-Characterization-of-the-Transdermal-Gel-Formulation-of-Desloratadine-for-Prevention-of-Obesity-and-Metabolic-Syndrome.pdf
https://www.benchchem.com/product/b563504/docs#4-formyl-loratadine-chemical-structure-molecular-characterization
https://www.benchchem.com/product/b563504/docs#4-formyl-loratadine-chemical-structure-molecular-characterization
https://www.benchchem.com/product/b563504/docs#4-formyl-loratadine-chemical-structure-molecular-characterization
https://www.benchchem.com/product/b563504/docs#4-formyl-loratadine-chemical-structure-molecular-characterization
https://www.benchchem.com/product/b563504?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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